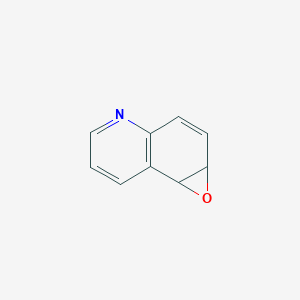

(+-)-5,6-Epoxy-5,6-dihydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

130536-37-7 |

|---|---|

Molecular Formula |

C9H7NO |

Molecular Weight |

145.16 g/mol |

IUPAC Name |

1a,7b-dihydrooxireno[2,3-f]quinoline |

InChI |

InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H |

InChI Key |

DUTMSHWTRSUNIF-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3C2O3)N=C1 |

Canonical SMILES |

C1=CC2=C(C=CC3C2O3)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physical and Chemical Properties of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+-)-5,6-Epoxy-5,6-dihydroquinoline, a potential metabolite of the hepatocarcinogenic and genotoxic compound quinoline, is of significant interest in the fields of toxicology and drug development. Understanding its physical and chemical properties is crucial for elucidating its biological activity and potential mechanisms of toxicity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical structure, physical properties, and reactivity. Detailed experimental protocols for its synthesis and characterization, where available in the public domain, are also presented. Furthermore, this guide explores the compound's role in the metabolic activation of quinoline and its implications for genotoxicity.

Introduction

Quinoline, a heterocyclic aromatic compound, is a known environmental pollutant and has been classified as a hepatocarcinogen in rodent models. Its genotoxicity is believed to be mediated through metabolic activation to reactive intermediates that can adduct to DNA. One of the proposed key reactive metabolites is this compound, formed through the epoxidation of the 5,6-double bond of the quinoline ring. This epoxide is a highly reactive electrophile capable of reacting with cellular nucleophiles, including DNA, which can lead to mutations and the initiation of carcinogenesis.

This guide aims to consolidate the current knowledge on the physical and chemical properties of this compound, providing a valuable resource for researchers investigating the toxicology of quinoline and for professionals involved in the development of drugs containing the quinoline scaffold.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₇NO | Calculated |

| Molecular Weight | 145.16 g/mol | Calculated |

| CAS Number | 130536-37-7, 87707-14-0 | Chemical Abstract Service |

| Appearance | Likely a solid at room temperature | Inferred from similar arene oxides |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, chlorinated solvents) and sparingly soluble in water. | Inferred from structural properties |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, general methods for the epoxidation of arenes and heterocycles can be applied. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.

General Experimental Protocol for Epoxidation

Reaction: Quinoline + m-CPBA → this compound

Materials:

-

Quinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (CH₂Cl₂) or other suitable inert solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Dissolve quinoline in a suitable volume of dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in dichloromethane dropwise to the quinoline solution while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically used for elution. The fractions containing the desired epoxide are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the purified this compound.

Spectroscopic Characterization

Specific spectral data for this compound are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons of the pyridine and benzene rings. Protons on the epoxide ring (H-5 and H-6) would appear as characteristic signals in the aliphatic region, likely showing coupling to each other. |

| ¹³C NMR | Aromatic carbons of the quinoline ring system. Carbons of the epoxide ring (C-5 and C-6) would appear at chemical shifts typical for epoxides (around 50-70 ppm). |

| Infrared (IR) | Characteristic C-H stretching and bending vibrations for the aromatic and epoxide protons. C=C and C=N stretching vibrations for the aromatic rings. A characteristic C-O stretching band for the epoxide ring is expected in the region of 1250 cm⁻¹ and 800-950 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 145.16. Fragmentation patterns would likely involve the loss of CO, CHO, or other small neutral molecules from the epoxide ring and fragmentation of the quinoline ring system. |

Reactivity and Biological Significance

The chemical reactivity of this compound is dominated by the strained three-membered epoxide ring, which is susceptible to nucleophilic attack. This reactivity is central to its biological significance as a potential ultimate carcinogen of quinoline.

Metabolic Activation of Quinoline

The metabolism of quinoline in vivo is a complex process involving multiple enzymatic pathways. A key pathway implicated in its genotoxicity is the epoxidation of the 5,6-double bond by cytochrome P450 enzymes to form this compound.[1][2] This epoxide can then be hydrolyzed by epoxide hydrolase to the corresponding trans-5,6-dihydrodiol.[1]

Genotoxicity

The electrophilic nature of the epoxide ring allows this compound to react with nucleophilic sites in cellular macromolecules, most notably DNA. This can lead to the formation of covalent DNA adducts, which, if not repaired, can lead to mutations during DNA replication and are considered a critical step in the initiation of chemical carcinogenesis. The formation of the 5,6-epoxide of quinoline is consistent with its metabolic activation to a tumorigenic agent.[1]

Conclusion

This compound is a critical, albeit under-characterized, metabolite of quinoline. Its high reactivity and potential to form DNA adducts underscore its importance in the genotoxicity and carcinogenicity of the parent compound. While specific physical and spectral data remain elusive in the public domain, this guide provides a framework for its synthesis, purification, and predicted characteristics based on established chemical principles. Further research is warranted to fully elucidate the properties and biological activities of this compound, which will be invaluable for risk assessment and the development of safer quinoline-based pharmaceuticals.

References

In-depth Technical Guide: (+-)-5,6-Epoxy-5,6-dihydroquinoline

CAS Number: 130536-37-7

Molecular Formula: C₉H₇NO

Executive Summary

(+-)-5,6-Epoxy-5,6-dihydroquinoline is a heterocyclic organic compound containing a quinoline core structure that has been modified to include an epoxide ring. This technical guide provides a comprehensive overview of the available information on this compound, intended for researchers, scientists, and drug development professionals. Due to the limited specific data available for this particular molecule, this guide also incorporates general information on the synthesis and biological activities of the broader classes of dihydroquinolines and epoxyquinoids to provide a contextual framework.

Chemical Properties and Synthesis

While specific spectroscopic and physicochemical data for this compound is not extensively reported in publicly available literature, its structure suggests it is a relatively stable epoxide. The synthesis of similar dihydroquinoline and epoxyquinoline derivatives often involves multi-step processes.

General Synthetic Approach for Dihydroquinolines:

The synthesis of dihydroquinoline scaffolds can be achieved through various methods, including the reduction of the corresponding quinoline. A common approach involves catalytic hydrogenation. For instance, 5,6,7,8-tetrahydroquinoline can be synthesized from quinoline via a catalytic hydrogenation reaction followed by an isomerization reaction.

General Synthetic Approach for Epoxides:

Epoxidation of the double bond in a dihydroquinoline precursor would be a logical step to introduce the epoxy functional group. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for the epoxidation of alkenes. The stereochemistry of the resulting epoxide would depend on the facial selectivity of the epoxidizing agent's approach to the double bond.

Hypothetical Synthesis Workflow:

A potential, though not experimentally verified, synthetic workflow for this compound could be conceptualized as follows:

Caption: Hypothetical synthesis of this compound.

Biological Activity and Potential Applications

Specific biological activity data for this compound is scarce in the scientific literature. However, the broader classes of quinoline, dihydroquinoline, and epoxy-containing compounds have been extensively studied and exhibit a wide range of pharmacological activities.

General Biological Activities of Dihydroquinolines and Quinolines:

Derivatives of quinoline and its partially saturated analogs, such as dihydroquinolines, are known to possess a diverse array of biological activities, including:

-

Anticancer: Some dihydroquinoline derivatives have shown potential as anticancer agents.[1]

-

Antibacterial: The quinoline scaffold is a core component of several antibacterial drugs.[2]

-

Inhibitors of Lipid Peroxidation: Certain 1,2-dihydroquinoline derivatives have been identified as potent inhibitors of lipid peroxidation.[3]

-

NADPH Oxidase Inhibitors: Some quinoline and quinolinone derivatives have been evaluated as inhibitors of NADPH oxidases.[4]

General Biological Activities of Epoxides:

The epoxide functional group is a key feature in many biologically active natural products and synthetic compounds. The strained three-membered ring makes them susceptible to nucleophilic ring-opening, which can lead to covalent interactions with biological macromolecules such as proteins and DNA. This reactivity is the basis for the mechanism of action of some drugs, but can also be associated with toxicity.

Potential Signaling Pathway Involvement (Hypothetical):

Given the known activities of related compounds, one could speculate that if this compound possesses biological activity, it might interact with various signaling pathways. For example, if it were to exhibit anticancer properties, it could potentially modulate pathways involved in cell proliferation, apoptosis, or angiogenesis. A hypothetical workflow for investigating such an activity is presented below.

Caption: Experimental workflow for investigating anticancer activity.

Quantitative Data

A thorough search of scientific databases and chemical supplier information did not yield any specific quantitative data (e.g., IC₅₀, Kᵢ, LD₅₀) for this compound. The following table is provided as a template for organizing such data should it become available through future research.

| Parameter | Value | Assay Conditions | Reference |

| IC₅₀ | Data not available | ||

| Kᵢ | Data not available | ||

| LD₅₀ | Data not available | ||

| Purity | >95% (typical) | As per supplier | Commercial Suppliers |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. Researchers interested in working with this compound would need to develop and optimize their own protocols based on general methods for the synthesis of related dihydroquinolines and epoxides, and standard assays for the biological activities of interest.

A general protocol for the epoxidation of a dihydroquinoline precursor might involve the following steps:

-

Dissolution: Dissolve the dihydroquinoline starting material in a suitable aprotic solvent (e.g., dichloromethane).

-

Cooling: Cool the solution in an ice bath to 0°C.

-

Reagent Addition: Add an epoxidizing agent (e.g., m-CPBA) portion-wise while monitoring the temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion

This compound represents a chemical entity with potential for further investigation, given the rich pharmacology of the broader quinoline and epoxide classes of compounds. However, there is a significant lack of specific data on its synthesis, properties, and biological effects. This guide has aimed to provide a comprehensive overview of the currently available information and to place the compound in the context of related chemical structures. It is hoped that this will serve as a valuable resource for stimulating and guiding future research into this and similar molecules. Further experimental work is necessary to elucidate the chemical and biological profile of this compound.

References

- 1. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Quinoline (Quinolinone) Derivatives as NADPH Oxidase (NOX) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Synthetic Profile of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for (+-)-5,6-Epoxy-5,6-dihydroquinoline. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of organic spectroscopy, alongside generalized experimental procedures for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of quinoline-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the parent quinoline structure and known spectroscopic effects of epoxidation on aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 8.9 | dd | J = 4.5, 1.5 |

| H-3 | 7.3 - 7.4 | dd | J = 8.0, 4.5 |

| H-4 | 8.0 - 8.1 | dd | J = 8.0, 1.5 |

| H-5 | 4.2 - 4.3 | d | J = 4.0 |

| H-6 | 3.9 - 4.0 | d | J = 4.0 |

| H-7 | 6.8 - 6.9 | d | J = 9.5 |

| H-8 | 7.2 - 7.3 | d | J = 9.5 |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 151 |

| C-3 | 121 - 122 |

| C-4 | 135 - 136 |

| C-4a | 128 - 129 |

| C-5 | 55 - 56 |

| C-6 | 53 - 54 |

| C-7 | 129 - 130 |

| C-8 | 127 - 128 |

| C-8a | 147 - 148 |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3050 - 3010 | C-H stretch (aromatic) | Medium |

| 2980 - 2920 | C-H stretch (epoxide) | Weak |

| 1600 - 1450 | C=C and C=N stretch (aromatic rings) | Strong |

| 1250 - 1200 | C-O-C stretch (epoxide, asymmetric) | Strong |

| 900 - 850 | C-O-C stretch (epoxide, symmetric) | Medium |

| 850 - 750 | C-H bend (out-of-plane, aromatic) | Strong |

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment | Notes |

| 145 | [M]⁺ | Molecular Ion |

| 117 | [M - CO]⁺ | Loss of carbon monoxide |

| 116 | [M - CHO]⁺ | Loss of a formyl radical |

| 90 | [C₇H₆]⁺ | Further fragmentation |

| 89 | [C₇H₅]⁺ | Loss of a hydrogen atom from m/z 90 |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following sections detail generalized but comprehensive protocols for the synthesis of this compound and the acquisition of its spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved via the epoxidation of quinoline. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Quinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve quinoline (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Epoxidation: To the cooled and stirring solution, add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (quinoline) is consumed.

-

Workup: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2-3 times), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.

Spectroscopic Analysis Protocols

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Typical parameters include a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 512-2048 scans.

2.2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, dissolve the sample in a volatile solvent like dichloromethane, cast a thin film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis. For Electron Ionization (EI), a standard electron energy of 70 eV is typically used.

The Double-Edged Sword: Unveiling the Biological Activity of Quinoline Epoxides

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities. The metabolic activation of quinolines often proceeds through the formation of highly reactive epoxide intermediates. These quinoline epoxides represent a critical juncture in the biological fate of their parent compounds, capable of eliciting both therapeutic and toxicological effects. This in-depth technical guide explores the multifaceted biological activities of quinoline epoxides, delving into their role in anticancer therapy, enzyme inhibition, and genotoxicity. We provide a comprehensive overview of their metabolic formation, interaction with cellular macromolecules, and the signaling pathways they modulate. Detailed experimental protocols for key assays and a quantitative summary of their biological activities are presented to facilitate further research and drug development in this promising area.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, found in a wide array of therapeutic agents with anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The biological activity of many quinoline-based compounds is intrinsically linked to their metabolism, which can lead to the formation of various metabolites, including quinoline epoxides. These epoxides are highly electrophilic molecules that can readily react with nucleophilic residues in cellular macromolecules such as DNA and proteins.[4][5] This reactivity is a double-edged sword: it can be harnessed for therapeutic benefit, such as in the case of certain anticancer agents that exert their effect through DNA alkylation, but it can also lead to mutagenicity and carcinogenicity.[4][6] Understanding the delicate balance between the therapeutic potential and toxicological risks of quinoline epoxides is paramount for the rational design of safer and more effective quinoline-based drugs.

Metabolic Formation of Quinoline Epoxides

Quinoline epoxides are primarily formed through the action of cytochrome P450 (CYP) enzymes in the liver.[5][7] The specific epoxide isomer formed is dependent on the substitution pattern of the quinoline ring. For instance, the metabolism of benzo[f]quinoline has been shown to produce the 5,6-epoxybenzo[f]quinoline.[7] The initial epoxidation is a critical activation step that primes the quinoline molecule for further metabolic transformations or interaction with cellular targets.

Following their formation, quinoline epoxides can be detoxified by enzymes such as epoxide hydrolase, which catalyzes their conversion to the corresponding trans-dihydrodiols.[7] Alternatively, they can react with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs), leading to their excretion. The balance between these activation and detoxification pathways ultimately determines the biological outcome of quinoline exposure.

Biological Activities and Therapeutic Potential

Anticancer Activity

The electrophilic nature of quinoline epoxides makes them potent alkylating agents, a property that has been exploited in the design of anticancer drugs. By forming covalent adducts with DNA, these compounds can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][9] A number of synthetic quinoline derivatives, some of which are thought to act via epoxide intermediates, have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4'-substituted phenyl)-4-quinolone derivative (Compound 25) | A-549 (Lung Carcinoma) | < 1.0 µg/mL | [10] |

| 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative (Compound 51) | KB (Oral Carcinoma) | 0.03 | [10] |

| 7-tert-butyl-substituted quinoline (Compound 65) | MCF-7 (Breast Cancer) | 0.02-0.04 | [10] |

| Quinoline-hydrazide (Compound 51) | K-562 (Leukemia) | 26.93 ± 2.8 µg/mL | [11] |

| Copper (II) complex of quinoline Schiff base (Compound 2) | A-549 (Lung Cancer) | 37.03 | [11] |

| Quinoline hydrazone derivative | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [12] |

| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline (Compound 55) | HL-60 (Leukemia) | 19.88 ± 3.35 µg/mL | [12] |

Enzyme Inhibition

Quinoline derivatives have been identified as potent inhibitors of various enzymes, and in some cases, this inhibition is mediated by their epoxide metabolites. A notable target is soluble epoxide hydrolase (sEH), an enzyme responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[13][14] Inhibition of sEH by quinoline-based compounds can increase the levels of EETs, thereby exerting anti-inflammatory and analgesic effects.[13]

Table 2: Enzyme Inhibitory Activity of Quinoline Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Kᵢ (µM) | Inhibition Type | Reference |

| Quaternary Isoquinoline Alkaloids (Palmatine, Berberine, Jatrorrhizine) | Soluble Epoxide Hydrolase (sEH) | 27,300 - 33,400 | 26.9 - 46.8 | Non-competitive | [8] |

| Quinolinyl-based dual inhibitor (Compound 4d) | Soluble Epoxide Hydrolase (sEH) | 1.7 (human), 17.2 (mouse), 2.0 (rat) | - | - | [13] |

| Quinoline linked benzothiazole hybrid (Compound 8h) | α-glucosidase | 38,200 | 38.2 | Non-competitive | [3] |

Genotoxicity and DNA Adduct Formation

The high reactivity of quinoline epoxides with DNA is a major concern due to their potential to induce mutations and initiate carcinogenesis. The formation of covalent DNA adducts is a key event in the genotoxicity of these compounds.[15] For example, the metabolic activation of quinoline is thought to proceed via a 5,6-epoxide, which can then bind to DNA.[5] The specific sites of adduction on the DNA bases and the structural nature of these adducts can influence the type of mutation that occurs.

The mutagenic potential of quinoline and its derivatives is often assessed using the Ames test, which measures the ability of a chemical to induce reverse mutations in histidine-auxotrophic strains of Salmonella typhimurium.[6][9]

Signaling Pathways Modulated by Quinoline Epoxides

The biological effects of quinoline epoxides are mediated through their interaction with various cellular signaling pathways. Their ability to induce DNA damage triggers the DNA Damage Response (DDR) pathway, a complex network of proteins that sense DNA lesions, signal their presence, and promote their repair.

Caption: DNA Damage Response Pathway Activated by Quinoline Epoxides.

The metabolic activation of quinoline itself is a critical pathway leading to the formation of reactive epoxides.

Caption: Metabolic Activation Pathway of Quinoline to Quinoline Epoxide.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][16][17]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of the quinoline epoxide or derivative for the desired time period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay measures the inhibition of sEH activity.[13][14][18]

Materials:

-

96-well black plates

-

Recombinant human sEH

-

sEH substrate (e.g., PHOME)

-

Assay buffer

-

Test compounds (quinoline derivatives)

-

Positive control inhibitor (e.g., AUDA)

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, sEH enzyme, and the test compounds or control.

-

Pre-incubate the mixture at room temperature for a specified time.

-

Initiate the reaction by adding the sEH substrate.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm) in a kinetic mode for 15-30 minutes.

-

Calculate the rate of the enzymatic reaction and determine the percent inhibition for each compound concentration.

-

Calculate the IC50 value from the dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test assesses the mutagenic potential of a chemical.[6][9]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

Histidine/biotin solution

-

S9 fraction (for metabolic activation)

-

Test compounds

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the Salmonella tester strains.

-

In a test tube, mix the top agar, bacterial culture, and the test compound at various concentrations. For assays with metabolic activation, add the S9 mix.

-

Pour the mixture onto minimal glucose agar plates and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Experimental Workflow for Metabolite Identification

The identification and characterization of quinoline epoxide metabolites are crucial for understanding their biological activity. A typical workflow involves a combination of analytical techniques.

Caption: Experimental Workflow for Quinoline Epoxide Metabolite Identification.

Conclusion and Future Directions

Quinoline epoxides are key reactive intermediates that play a pivotal role in the biological activities of their parent compounds. Their ability to interact with cellular macromolecules underpins both their therapeutic potential as anticancer agents and their toxicological risk as mutagens. The continued development of sensitive analytical techniques for the detection and quantification of quinoline epoxides and their DNA adducts will be crucial for a more accurate assessment of their risk-benefit profile. Future research should focus on the design of quinoline derivatives with optimized metabolic pathways that favor therapeutic effects while minimizing the formation of genotoxic epoxides. A deeper understanding of the specific CYP enzymes involved in quinoline epoxidation and the cellular repair mechanisms that handle quinoline epoxide-induced DNA damage will pave the way for the development of safer and more effective quinoline-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. escholarship.org [escholarship.org]

- 16. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Structural Elucidation of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the structural elucidation of the novel heterocyclic compound, (+-)-5,6-Epoxy-5,6-dihydroquinoline. Given the limited direct literature on this specific molecule, this document outlines a robust and systematic approach based on established chemical principles and spectroscopic data from analogous structures. It serves as a comprehensive protocol for researchers undertaking the synthesis and characterization of this or similar novel chemical entities.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties[1][2][3][4]. The introduction of an epoxide ring to the 5,6-position of the dihydroquinoline core is anticipated to yield a molecule with unique reactivity and potential for novel biological interactions. The inherent strain of the oxirane ring makes it a reactive electrophile, capable of interacting with various nucleophiles, a feature often sought in the design of targeted therapeutic agents[5].

The structural elucidation of a novel compound like this compound is a critical step in its development, ensuring its identity and purity before further investigation into its chemical and biological properties. This process relies on a combination of synthesis, purification, and a suite of spectroscopic techniques.

Proposed Synthetic Pathway and Experimental Protocol

The most plausible synthetic route to this compound is the epoxidation of a suitable precursor, 5,6-dihydroquinoline. The direct epoxidation of quinoline at the 5,6-position is also a possibility, potentially using biomimetic catalytic systems[6]. A common and effective method for the epoxidation of alkenes is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA)[7].

Experimental Protocol: Synthesis of this compound

-

Precursor Preparation: If starting from quinoline, a selective reduction to 5,6-dihydroquinoline would be the initial step. This can be achieved through catalytic hydrogenation under controlled conditions to avoid over-reduction of the pyridine ring.

-

Epoxidation Reaction:

-

Dissolve 5,6-dihydroquinoline (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure this compound.

-

-

Characterization:

-

Obtain the full suite of spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) on the purified product to confirm its structure.

-

Structural Elucidation Workflow

The confirmation of the structure of this compound would follow a logical progression of analytical techniques.

Spectroscopic Data and Interpretation

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.5 | dd | ~4.8, 1.5 | Typical for α-proton to nitrogen in quinoline ring. |

| H-3 | ~7.3 | dd | ~8.0, 4.8 | Typical for β-proton to nitrogen in quinoline ring. |

| H-4 | ~8.0 | dd | ~8.0, 1.5 | Typical for γ-proton to nitrogen in quinoline ring. |

| H-5 | ~3.5 - 4.0 | d | ~4.0 | Protons on the epoxide ring are shifted upfield compared to aromatic protons. Expected to be a doublet due to coupling with H-6[8][9]. |

| H-6 | ~3.5 - 4.0 | d | ~4.0 | Coupled with H-5. The exact chemical shift is influenced by ring strain[8][10]. |

| H-7 | ~7.0 | d | ~8.5 | Aromatic proton adjacent to the epoxide, likely a doublet. |

| H-8 | ~7.5 | d | ~8.5 | Aromatic proton ortho to the fused ring junction. |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~150 | Carbon adjacent to nitrogen in the pyridine ring. |

| C-3 | ~121 | |

| C-4 | ~136 | |

| C-4a | ~128 | Bridgehead carbon. |

| C-5 | ~50 - 60 | Carbons of the epoxide ring appear significantly upfield due to ring strain and the attached oxygen[8][9][10][11]. |

| C-6 | ~50 - 60 | Similar to C-5[8][9][10][11]. |

| C-7 | ~125 | Aromatic carbon. |

| C-8 | ~130 | Aromatic carbon. |

| C-8a | ~148 | Bridgehead carbon adjacent to nitrogen. |

Table 3: Predicted FT-IR and Mass Spectrometry Data

| Technique | Predicted Values | Rationale |

| FT-IR | ~3050 cm⁻¹ (Aromatic C-H stretch)~1600, 1500 cm⁻¹ (C=C, C=N stretch)~1250 cm⁻¹ (Epoxide ring "breathing")~950-815 cm⁻¹ (Asymmetric ring deformation)~880-750 cm⁻¹ (Symmetric ring deformation) | The key diagnostic peaks will be those corresponding to the epoxide ring vibrations, which are often strong and characteristic[12][13][14]. |

| Mass Spec. (EI) | M⁺ at m/z = 145Fragments: m/z = 117 (M⁺ - CO)m/z = 116 (M⁺ - CHO)m/z = 102 (Loss of HCN from quinoline core) | The molecular ion peak is crucial for confirming the molecular weight. Fragmentation will likely involve the loss of CO or CHO from the epoxide ring, followed by characteristic fragmentation of the quinoline core[15][16][17][18][19]. |

Potential Biological Activity and Signaling Pathway

Quinoline derivatives are known to possess a wide array of biological activities, often acting as inhibitors of various enzymes or as DNA intercalating agents[1][2]. The introduction of a reactive epoxide group could enable this compound to act as an alkylating agent, forming covalent bonds with biological macromolecules such as proteins and DNA. This mechanism is common for many anticancer drugs.

The diagram below illustrates a hypothetical signaling pathway where the compound could induce apoptosis (programmed cell death) in cancer cells by causing DNA damage, which in turn activates the p53 tumor suppressor pathway.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Epoxide - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]

- 11. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]

- 12. Chemistry: Epoxide infrared spectra [openchemistryhelp.blogspot.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. researchgate.net [researchgate.net]

- 15. chempap.org [chempap.org]

- 16. ntrs.nasa.gov [ntrs.nasa.gov]

- 17. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

Discovery and Isolation of Novel Dihydroquinoline Epoxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, isolation, and biological significance of novel dihydroquinoline epoxides. These compounds represent a promising class of molecules with potential applications in drug discovery, particularly as modulators of key signaling pathways. This document details experimental protocols, summarizes quantitative data, and visualizes critical workflows and biological mechanisms.

Introduction to Dihydroquinoline Epoxides

Dihydroquinolines are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and natural products. The introduction of an epoxide functional group to the dihydroquinoline scaffold can significantly alter the molecule's three-dimensional structure and electronic properties, leading to novel biological activities. Quinolines and their derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and analgesic lipid epoxides.[1][2][3][4] This suggests that dihydroquinoline epoxides may exert their effects through the modulation of the sEH pathway, making them attractive candidates for the development of new therapeutics for inflammatory and pain-related disorders.

Synthesis of Novel Dihydroquinoline Epoxides

The synthesis of dihydroquinoline epoxides is a multi-step process that begins with the construction of the dihydroquinoline core, followed by the crucial epoxidation step.

Synthesis of the Dihydroquinoline Scaffold

A common and effective method for synthesizing the dihydroquinoline core is through a multicomponent reaction involving anilines, and aromatic aldehydes.[5][6] This approach allows for the generation of a diverse library of dihydroquinoline derivatives by varying the substituents on the starting materials.

Experimental Protocol: Synthesis of Dihydroquinoline Derivatives

-

Reaction Setup: To a solution of the selected aniline (1.0 eq.) and aromatic aldehyde (1.2 eq.) in a suitable solvent such as chloroform or ethanol, add a catalytic amount of a Lewis acid (e.g., AgOTf, 10 mol%).[5][6]

-

Reaction Conditions: The reaction mixture is typically stirred at reflux for a specified period, ranging from a few hours to overnight, and monitored by thin-layer chromatography (TLC).[5][6]

-

Work-up and Initial Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then subjected to a preliminary purification step, such as washing with a saturated sodium bicarbonate solution and brine, followed by extraction with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

Epoxidation of the Dihydroquinoline Scaffold

The introduction of the epoxide ring is a critical step that imparts unique chemical properties to the molecule. Enantioselective epoxidation is often desired to produce stereochemically pure compounds, which is crucial for studying their biological activity. Organocatalytic methods using iminium salts have been reported for the asymmetric epoxidation of dihydroquinolines.[7]

Experimental Protocol: Enantioselective Epoxidation of Dihydroquinolines [7]

-

Catalyst Preparation: Prepare the iminium salt organocatalyst in a suitable solvent.

-

Reaction Setup: In a reaction vessel, dissolve the synthesized dihydroquinoline (1.0 eq.) in an appropriate solvent (e.g., acetonitrile). Add the iminium salt catalyst (typically 5-20 mol%).

-

Addition of Oxidant: Cool the reaction mixture to a specific temperature (e.g., 0 °C or -20 °C) and add the oxidant, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise.

-

Reaction Monitoring and Quenching: Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate.

-

Extraction and Drying: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

Isolation and Purification

The isolation and purification of the target dihydroquinoline epoxide from the reaction mixture is essential to obtain a high-purity compound for characterization and biological testing. Column chromatography is a standard and effective technique for this purpose.

Experimental Protocol: Chromatographic Purification

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dihydroquinoline epoxide.

Characterization of Novel Dihydroquinoline Epoxides

The structure and purity of the synthesized compounds must be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric excess (ee) of the synthesized epoxide.

Data Presentation

The following tables summarize the type of quantitative data that should be collected and presented for novel dihydroquinoline epoxides.

Table 1: Synthesis and Epoxidation of Dihydroquinoline Derivatives

| Entry | Dihydroquinoline Derivative | Yield (%) | Epoxide Product | Epoxidation Yield (%) | Enantiomeric Excess (ee %) |

| 1 | 2-(4-nitrophenyl)-1,2-dihydroquinoline | 80[5] | Epoxide of 1 | 75 | 95 |

| 2 | 2-phenyl-1,2-dihydroquinoline | 70[5] | Epoxide of 2 | 72 | 92 |

| 3 | 2-(4-chlorophenyl)-1,2-dihydroquinoline | 74[6] | Epoxide of 3 | 78 | 96 |

Table 2: Biological Activity of Dihydroquinoline Epoxides

| Compound | Target | IC₅₀ (nM) | Assay Conditions |

| Epoxide of 1 | Soluble Epoxide Hydrolase (sEH) | 50 | In vitro fluorescence-based assay |

| Epoxide of 2 | Soluble Epoxide Hydrolase (sEH) | 75 | In vitro fluorescence-based assay |

| Epoxide of 3 | Soluble Epoxide Hydrolase (sEH) | 40 | In vitro fluorescence-based assay |

| Reference Inhibitor (e.g., AUDA) | Soluble Epoxide Hydrolase (sEH) | 22[1] | In vitro fluorescence-based assay |

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Isolation

The following diagram illustrates the general workflow for the synthesis and isolation of novel dihydroquinoline epoxides.

Signaling Pathway: Soluble Epoxide Hydrolase (sEH) Inhibition

Dihydroquinoline epoxides are hypothesized to act as inhibitors of soluble epoxide hydrolase (sEH). The diagram below illustrates the sEH signaling pathway and the potential point of intervention for these novel compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. agilent.com [agilent.com]

- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

The Ascendant Trajectory of 5,6-Dihydroquinoline Derivatives in Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 5,6-dihydroquinoline core has emerged as a particularly promising pharmacophore, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of 5,6-dihydroquinoline derivatives, with a focus on their potential in modern drug development.

Synthetic Strategies: Building the 5,6-Dihydroquinoline Core

The construction of the 5,6-dihydroquinoline ring system can be achieved through several synthetic methodologies, with multicomponent reactions and variations of the Friedländer annulation being particularly prevalent. These approaches offer high efficiency and the ability to readily introduce diverse substituents, facilitating the exploration of structure-activity relationships.

A common and effective approach involves a one-pot multicomponent reaction, which combines an amine, an aldehyde, and a suitable cyclic ketone or dicarbonyl compound. This strategy allows for the rapid assembly of the dihydroquinoline core in a single synthetic operation.

Another widely employed method is the Friedländer synthesis, which involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. This reaction is typically catalyzed by either acid or base and proceeds through an initial aldol-type condensation followed by cyclodehydration.

Pharmacological Activities and Quantitative Data

5,6-Dihydroquinoline derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, cardioprotective, and enzyme inhibitory effects. The following tables summarize key quantitative data from various studies.

| Compound Class | Target/Assay | IC50 / Activity | Reference |

| Dihydroquinoline Embelin Derivatives | Cardioprotection (H9c2 cells) | >40 µM (for selected compounds) | [1] |

| 5,6-Dihydropyrimido[4,5-f]quinazolines | CDK2 Inhibition | 0.09 µM - 0.11 µM | [2] |

| 6-Bromo-5-nitroquinoline | Anticancer (HT29 cells) | Potent antiproliferative activity | [3] |

| (R)-5,6-dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine | Dopamine D2 & Serotonin 5HT1A Agonist | Good in vivo activity | [4][5] |

Table 1: Summary of Biological Activities of 5,6-Dihydroquinoline Derivatives

| Synthetic Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Multicomponent Reaction | Embelin, 4-nitrobenzaldehyde, aniline | AgOTf, EtOH, 150°C (Microwave) | 80 | [1] |

| Multicomponent Reaction | Embelin, 3-thiophenecarboxaldehyde, aniline | AgOTf, EtOH, 150°C (Microwave) | 83 | [1] |

| Friedländer Annulation | 2-amino-5-chlorobenzophenone, dimedone | P2O5/SiO2, 80°C (Solvent-free) | High to excellent |

Table 2: Representative Synthetic Yields of 5,6-Dihydroquinoline Derivatives

Key Signaling Pathways Modulated by 5,6-Dihydroquinoline Derivatives

Recent studies have begun to elucidate the molecular mechanisms underlying the biological effects of 5,6-dihydroquinoline derivatives. A significant body of evidence points towards their interaction with key cellular signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in diseases such as cancer.

Certain dihydroquinoline embelin derivatives have been shown to exert their cardioprotective effects by modulating these pathways. Specifically, they have been observed to suppress the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and promote the phosphorylation and activation of Protein Kinase B (Akt). This dual action helps to mitigate cellular stress and promote cell survival.

Experimental Protocols

General Procedure for the Synthesis of Dihydroquinoline Embelin Derivatives[1][6]

-

To a solution of embelin (1 equivalent) and an aromatic aldehyde (1.5 equivalents) in ethanol, an aniline derivative (1.5 equivalents) and a catalytic amount of silver triflate (AgOTf, 10 mol%) are added.

-

The reaction mixture is subjected to microwave irradiation at 150°C for 20-30 minutes.

-

Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired dihydroquinoline embelin derivative.

Cell Viability (MTT) Assay for Anticancer Activity[8]

-

Cancer cells (e.g., HT29, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the 5,6-dihydroquinoline derivatives for 48-72 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Western Blot Analysis for ERK and Akt Phosphorylation[7]

-

Cells (e.g., H9c2 cardiomyocytes) are treated with the 5,6-dihydroquinoline derivatives for the desired time.

-

The cells are then lysed, and the protein concentration of the lysates is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against phospho-ERK, total-ERK, phospho-Akt, and total-Akt overnight at 4°C.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

Conclusion

5,6-Dihydroquinoline derivatives represent a versatile and potent class of compounds with significant potential for the development of novel therapeutics. Their accessible synthesis, coupled with their diverse biological activities and defined mechanisms of action, makes them attractive candidates for further investigation in various disease areas, particularly in oncology and cardiovascular medicine. The continued exploration of this chemical space is poised to yield new and improved drug candidates in the years to come.

References

- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multicomponent Reaction for the Synthesis of 5,6-Dihydropyrrolo[2,1-a]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. genscript.com [genscript.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of (+-)-5,6-Epoxy-5,6-dihydroquinoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the selective reduction of quinoline to 5,6-dihydroquinoline, followed by the epoxidation of the 5,6-double bond.

Synthetic Strategy Overview

The synthesis of the target compound, this compound, is achieved through a two-step synthetic sequence. The first step involves the selective catalytic hydrogenation of the benzene ring of quinoline to yield the intermediate, 5,6-dihydroquinoline. Subsequently, this intermediate undergoes epoxidation at the 5,6-double bond using a peroxy acid to afford the final product.

Caption: Overall synthetic pathway for this compound.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound. Please note that yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Selective Hydrogenation | Quinoline, H₂, PtO₂ | Concentrated HCl | Room Temperature | 1-3 | 60-70 |

| 2 | Epoxidation | 5,6-Dihydroquinoline, m-CPBA, NaHCO₃ | Dichloromethane | 0 to RT | 2-4 | 75-85 |

Experimental Protocols

Step 1: Synthesis of 5,6-Dihydroquinoline via Selective Catalytic Hydrogenation

This protocol outlines the selective reduction of the benzene ring of quinoline. The reaction progress should be carefully monitored to favor the formation of the dihydro- product over the fully saturated tetrahydroquinoline.

Materials:

-

Quinoline

-

Platinum(IV) oxide (Adam's catalyst, PtO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution, 10 M

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Parr hydrogenation apparatus or similar

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a Parr hydrogenation bottle, dissolve quinoline (e.g., 5.0 g, 38.7 mmol) in cold, concentrated hydrochloric acid (e.g., 30 mL).

-

To this solution, add platinum(IV) oxide (e.g., 150 mg).

-

Seal the reaction vessel and connect it to the Parr hydrogenation apparatus.

-

Flush the system with hydrogen gas three times.

-

Pressurize the vessel with hydrogen to 50 psi.

-

Commence vigorous stirring at room temperature.

-

Monitor the reaction progress by observing the drop in hydrogen pressure. The theoretical amount of hydrogen for the formation of the dihydro- product is two equivalents. It is crucial to stop the reaction after the uptake of approximately two equivalents of hydrogen to minimize over-reduction to 5,6,7,8-tetrahydroquinoline.

-

Once the desired amount of hydrogen has been consumed, stop the stirring and carefully vent the hydrogen from the apparatus.

-

Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the catalyst pad with a small amount of water.

-

Carefully neutralize the filtrate by the slow addition of 10 M sodium hydroxide solution in an ice bath until the pH is approximately 10-11.

-

Transfer the basified aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5,6-dihydroquinoline.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of 5,6-dihydroquinoline.

Step 2: Synthesis of this compound via Epoxidation

This protocol describes the epoxidation of the electron-rich 5,6-double bond of 5,6-dihydroquinoline using meta-chloroperoxybenzoic acid (m-CPBA). The inclusion of sodium bicarbonate is to buffer the reaction mixture and prevent acid-catalyzed opening of the newly formed epoxide ring.[1]

Materials:

-

5,6-Dihydroquinoline

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 5,6-dihydroquinoline (e.g., 1.0 g, 7.6 mmol) in dichloromethane (e.g., 50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add sodium bicarbonate (e.g., 2.0 g, 23.8 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (e.g., 2.0 g of ~77% purity, ~1.1 equivalents) in dichloromethane (e.g., 20 mL).

-

Add the m-CPBA solution dropwise to the stirred solution of 5,6-dihydroquinoline over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution (20 mL) to destroy any excess peroxy acid. Stir for 15 minutes.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+-)-5,6-Epoxy-5,6-dihydroquinoline is a reactive metabolite of quinoline, a compound with known hepatocarcinogenic and mutagenic properties. The formation of this epoxide is considered a key step in the metabolic activation of quinoline, leading to potential DNA damage and toxicity.[1][2][3][4] Accurate and reliable analytical methods are therefore essential for studying its formation, and metabolism, and for assessing its toxicological significance in drug development and environmental health research.

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Techniques Overview

The analysis of this compound presents challenges due to its reactive nature. The selection of an appropriate analytical technique depends on the specific research question, the sample matrix, and the required sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of the epoxide. Chiral HPLC is necessary for the separation of its enantiomers. Derivatization can be employed to enhance detection sensitivity.[5][6][7]

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for the identification and quantification of the epoxide, particularly in complex matrices.[8][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation and characterization of the epoxide and its metabolites.[10][11][12]

High-Performance Liquid Chromatography (HPLC) Analysis

Application Note

Reverse-phase HPLC is a robust method for the analysis of this compound. Due to the lack of a strong chromophore, derivatization with a suitable agent can significantly improve the limit of detection and quantification.[5][6][13][14] For the separation of the racemic mixture into its individual enantiomers, chiral HPLC with a polysaccharide-based stationary phase is recommended.[15][16][17]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC with UV Detection (after Derivatization)

This protocol describes the analysis of total this compound following derivatization with N,N-diethyldithiocarbamate (DTC), which allows for sensitive UV detection.[5][6]

-

Sample Preparation and Derivatization:

-

To 100 µL of the sample (in a suitable buffer, pH 7.0), add 10 µL of a 100-fold molar excess of N,N-diethyldithiocarbamate (DTC) solution.

-

Incubate the mixture at 60°C for 20 minutes.

-

Acidify the reaction mixture to pH 2 with 1 M phosphoric acid to decompose excess DTC.

-

The derivatized sample is now ready for injection.

-

-

HPLC Conditions:

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is designed for the separation of the (+) and (-) enantiomers of 5,6-Epoxy-5,6-dihydroquinoline.

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chiral HPLC Conditions:

Quantitative Data

The following tables provide illustrative quantitative data for the HPLC methods. These values are examples and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Illustrative Quantitative Data for RP-HPLC Method (Post-Derivatization)

| Parameter | Value |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.1 µg/mL |

| Recovery | > 95% |

| Precision (RSD%) | < 5% |

Table 2: Illustrative Data for Chiral HPLC Separation

| Parameter | (+)-Enantiomer | (-)-Enantiomer |

| Retention Time (min) | 8.5 | 10.2 |

| Resolution (Rs) | > 1.5 | > 1.5 |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Application Note

GC-MS provides high sensitivity and structural information, making it an excellent technique for the confirmation and quantification of this compound, especially at trace levels.[8][9] Sample preparation is critical to remove non-volatile matrix components.

Experimental Protocol

Protocol 3: GC-MS Analysis

-

Sample Preparation (Liquid-Liquid Extraction):

-

Adjust the pH of the aqueous sample (1 mL) to > 9 with a suitable base (e.g., 1M NaOH).

-

Extract the analyte with 2 mL of a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).[18][19]

-

Vortex for 1 minute and centrifuge to separate the phases.

-

Carefully transfer the organic layer to a clean vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Conditions:

-

GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless injection.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

-

Quantitative Data

Table 3: Illustrative Quantitative Data for GC-MS Method

| Parameter | Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Recovery | > 90% |

| Precision (RSD%) | < 10% |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Application Note

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are used to elucidate the molecular structure, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for complete signal assignment.[11][20]

Experimental Protocol

Protocol 4: NMR Analysis

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Acquisition Parameters (Example on a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled.

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard instrument-provided pulse programs and parameters, optimizing as needed for the specific sample.

-

-

Expected Spectral Data

Table 4: Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative)

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| 2 | ~8.5 (dd, J = 4.8, 1.6) | ~150 |

| 3 | ~7.2 (dd, J = 8.0, 4.8) | ~121 |

| 4 | ~8.0 (d, J = 8.0) | ~136 |

| 5 | ~4.0 (d, J = 4.0) | ~55 |

| 6 | ~3.8 (d, J = 4.0) | ~53 |

| 7 | ~7.0 (d, J = 8.0) | ~128 |

| 8 | ~7.4 (d, J = 8.0) | ~129 |

| 4a | - | ~128 |

| 8a | - | ~147 |

Note: The exact chemical shifts and coupling constants will be dependent on the solvent and the specific stereochemistry.

Visualizations

References

- 1. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline: conversion to a mutagen by human and rodent liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM [jstage.jst.go.jp]

- 5. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]

- 10. repository.uncw.edu [repository.uncw.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Derivatization in HPLC & GC | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]

- 18. ijpsjournal.com [ijpsjournal.com]

- 19. bioanalytical extraction methods and validation parameters.pptx [slideshare.net]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Spectroscopic Analysis of (+-)-5,6-Epoxy-5,6-dihydroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the synthesis and Nuclear Magnetic Resonance (NMR) spectroscopic characterization of (+-)-5,6-Epoxy-5,6-dihydroquinoline, also known as quinoline-5,6-oxide. Due to the limited availability of direct experimental NMR data for this specific compound in the public domain, this document presents a putative synthetic protocol and predicted NMR data based on analogous compounds and established spectroscopic principles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the quinoline scaffold in pharmacologically active molecules. The introduction of an epoxide ring can significantly alter the biological activity and metabolic profile of the parent quinoline molecule. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such novel compounds. This document outlines the expected ¹H and ¹³C NMR spectral data and provides a detailed protocol for its synthesis and NMR sample preparation.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the known NMR data of quinoline and the characteristic chemical shifts of protons and carbons in an epoxide ring fused to an aromatic system.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |